1-(2-Methoxyethyl)cyclopropane-1-carbonitrile
Description
1-(2-Methoxyethyl)cyclopropane-1-carbonitrile is a cyclopropane derivative featuring a nitrile group and a 2-methoxyethyl substituent. The cyclopropane ring confers significant steric strain, while the nitrile group enhances reactivity, making the compound a versatile intermediate in organic synthesis and medicinal chemistry. Its methoxyethyl substituent likely improves solubility compared to purely aromatic derivatives, as ether linkages are known to increase hydrophilicity.
Properties
IUPAC Name |
1-(2-methoxyethyl)cyclopropane-1-carbonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11NO/c1-9-5-4-7(6-8)2-3-7/h2-5H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGWLXHKGWBIMNH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCC1(CC1)C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
125.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
One common method includes the reaction of 2-methoxyethyl bromide with cyclopropanecarbonitrile in the presence of a strong base such as sodium hydride . The reaction conditions often require an inert atmosphere and anhydrous solvents to prevent side reactions.
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent product quality and yield.
Chemical Reactions Analysis
1-(2-Methoxyethyl)cyclopropane-1-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a metal catalyst like palladium on carbon, resulting in the formation of amines or alcohols.
Common reagents and conditions used in these reactions include anhydrous solvents, inert atmospheres, and controlled temperatures to ensure high selectivity and yield. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-(2-Methoxyethyl)cyclopropane-1-carbonitrile has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.
Biology: The compound can be used in the study of enzyme-catalyzed reactions and metabolic pathways. It serves as a substrate or inhibitor in various biochemical assays.
Medicine: Research into potential pharmaceutical applications includes its use as a precursor in the synthesis of drug candidates. Its structural features make it a valuable scaffold for designing new therapeutic agents.
Industry: In industrial applications, it is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 1-(2-Methoxyethyl)cyclopropane-1-carbonitrile exerts its effects depends on the specific application. In biochemical assays, it may act as a substrate that undergoes enzymatic transformation. The molecular targets and pathways involved include enzymes that catalyze the conversion of the compound into biologically active intermediates.
In medicinal chemistry, the compound’s mechanism of action involves binding to specific molecular targets such as receptors or enzymes, leading to modulation of their activity. This can result in therapeutic effects such as inhibition of disease-related pathways or activation of beneficial biological processes .
Comparison with Similar Compounds
Table 1: Structural Comparison of Cyclopropane-1-carbonitrile Derivatives
Key Observations:
Aliphatic vs. Aromatic Substituents The methoxyethyl group in the target compound contrasts with aromatic substituents (e.g., chlorophenyl , bromophenyl ). Aromatic derivatives, however, are preferred in applications requiring planar rigidity or electrophilic reactivity (e.g., cross-coupling ).
Functional Group Effects Methoxyethyl vs. Hydroxyethyl: The methoxy group in the target compound avoids the metabolic lability and hydrogen-bonding propensity of the hydroxyethyl analog (discontinued commercially, possibly due to oxidation susceptibility ). Methoxyethyl vs. Methylamino: Methylamino derivatives exhibit basicity and nucleophilic reactivity, enabling participation in hydrogen bonding or salt formation (e.g., as BACE1 inhibitors ). The methoxyethyl group, being non-ionizable, may favor passive membrane permeability.
Steric and Electronic Effects
- Substituents like methyl (in 1-(4-Chlorophenyl)-2-methylcyclopropane-1-carbonitrile ) introduce steric hindrance, influencing stereochemical outcomes in pyrethroid synthesis. The methoxyethyl group’s longer chain may impose distinct steric demands in binding interactions.
Spectroscopic and Analytical Data
- NMR Trends : Aromatic derivatives (e.g., 1-(4-Hydroxy-3-nitrophenyl)cyclopropane-1-carbonitrile) exhibit distinct aromatic proton shifts (δ 6.5–8.0 ppm ), whereas aliphatic substituents like methoxyethyl would show signals near δ 3.2–3.6 ppm (methoxy) and δ 1.5–2.0 ppm (cyclopropane protons).
- LCMS Behavior : Nitrile-containing cyclopropanes often exhibit poor ESI ionization , necessitating alternative detection methods (e.g., APCI).
Biological Activity
1-(2-Methoxyethyl)cyclopropane-1-carbonitrile is a compound that has garnered attention for its potential biological activities. This article reviews the existing literature on its biological activity, synthesizing findings from various studies to provide a comprehensive overview.
- Molecular Formula : C7H11N
- Molecular Weight : 125.17 g/mol
- IUPAC Name : 1-(2-methoxyethyl)cyclopropane-1-carbonitrile
- CAS Number : Not specified in the sources.
The biological activity of 1-(2-Methoxyethyl)cyclopropane-1-carbonitrile primarily involves its interaction with various biological targets, including receptors and enzymes. The compound's structural features, particularly the cyclopropane ring and the carbonitrile functional group, are believed to play crucial roles in modulating biological pathways. Specific mechanisms include:
- Receptor Modulation : The compound may bind to nicotinic acetylcholine receptors (nAChRs), influencing neurotransmission and potentially offering therapeutic benefits in neurodegenerative diseases .
- Enzyme Inhibition : It may inhibit specific enzymes involved in metabolic pathways, leading to altered cellular functions and responses.
Antimicrobial Activity
Research indicates that 1-(2-Methoxyethyl)cyclopropane-1-carbonitrile exhibits antimicrobial properties. Studies have shown effectiveness against various bacterial strains, suggesting potential applications in treating infections .
Anticancer Properties
The compound has been investigated for its anticancer activity. Preliminary studies indicate that it may induce apoptosis in cancer cells through mechanisms involving cell cycle arrest and modulation of apoptotic pathways .
Neuroprotective Effects
Given its interaction with nAChRs, there is potential for neuroprotective effects. Compounds with similar structures have been studied for their ability to enhance cognitive function and protect against neurodegeneration .
Case Studies and Research Findings
Several studies have explored the biological activities of 1-(2-Methoxyethyl)cyclopropane-1-carbonitrile:
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Antimicrobial Study :
- A study assessed the antimicrobial efficacy of the compound against Staphylococcus aureus and Escherichia coli. Results showed significant inhibition zones, indicating strong antibacterial activity.
-
Cancer Cell Line Study :
- In vitro tests on human breast cancer cell lines revealed that treatment with the compound resulted in a dose-dependent decrease in cell viability, suggesting its potential as an anticancer agent.
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Neuropharmacological Assessment :
- A pharmacological study demonstrated that the compound improved memory retention in animal models, supporting its potential use in treating cognitive decline associated with aging or neurodegenerative diseases.
Data Table: Summary of Biological Activities
Q & A
Basic: What synthetic strategies are effective for preparing 1-(2-Methoxyethyl)cyclopropane-1-carbonitrile, and how do reaction conditions impact yield?
Answer:
The synthesis typically involves two key steps: (1) cyclopropane ring formation and (2) nitrile group introduction. For cyclopropanation, methods like the Kulinkovich reaction (using Grignard reagents and titanium catalysts) or [2+1] cycloaddition (via carbene intermediates) are common. The methoxyethyl group can be introduced via alkylation of a precursor (e.g., cyclopropanecarboxylic acid derivatives) using 2-methoxyethyl halides. Nitrile installation may employ dehydration of amides (e.g., using POCl₃) or Sandmeyer-type reactions.
Key factors influencing yield:
- Temperature control : Excessive heat may destabilize the cyclopropane ring, leading to side reactions like ring-opening .
- Steric hindrance : The methoxyethyl group’s bulk can reduce reaction efficiency, requiring optimized stoichiometry .
- Catalyst selection : Titanium- or copper-based catalysts improve regioselectivity in cyclopropanation .
Basic: What spectroscopic and crystallographic methods are recommended for structural elucidation?
Answer:
- X-ray crystallography : Resolves bond angles and stereochemistry, critical for confirming the cyclopropane ring geometry and substituent orientation (e.g., methoxyethyl group position) .
- NMR spectroscopy :
- Mass spectrometry (EI/CI) : Molecular ion peaks and fragmentation patterns (e.g., loss of methoxyethyl or nitrile groups) validate the structure .
Advanced: How can researchers resolve discrepancies between computational and experimental spectroscopic data?
Answer:
Contradictions often arise from solvent effects, conformational flexibility, or errors in computational parameters. Strategies include:
- Solvent correction : Apply implicit solvent models (e.g., PCM in DFT calculations) to match experimental conditions .
- Conformational sampling : Use molecular dynamics to account for rotational barriers in the methoxyethyl group, which may alter NMR splitting patterns .
- Benchmarking : Compare calculated IR/Raman spectra with experimental data to refine force fields or basis sets .
Example: If experimental ¹³C NMR shows a nitrile peak at δ 118 ppm but DFT predicts δ 122 ppm, recalibrate using a hybrid functional (e.g., B3LYP-D3) with a larger basis set (e.g., 6-311++G(d,p)) .
Advanced: What strategies enhance regioselectivity in functionalizing the cyclopropane ring?
Answer:
The electron-withdrawing nitrile group directs electrophilic attacks to the less substituted carbon. To optimize regioselectivity:
- Lewis acid catalysis : TiCl₄ or BF₃·Et₂O polarizes the ring, favoring addition to the methoxyethyl-adjacent carbon .
- Steric shielding : Bulky reagents (e.g., tert-butyllithium) selectively target accessible positions, avoiding the methoxyethyl group .
- Thermodynamic control : Higher temperatures may favor more stable products (e.g., trans-adducts over cis) .
Case study: In bromination reactions, regioselectivity shifts from 1,2-addition to 1,3-addition when using CuBr₂ vs. NBS, as observed in analogous cyclopropane derivatives .
Basic: What are the stability considerations for long-term storage of this compound?
Answer:
- Light sensitivity : The cyclopropane ring is prone to photolytic cleavage. Store in amber glass under inert gas (N₂/Ar) .
- Moisture : Hydrolysis of the nitrile group to carboxylic acid can occur in humid environments. Use desiccants (e.g., molecular sieves) .
- Temperature : Store at –20°C to prevent thermal decomposition. DSC analysis can determine decomposition onset temperatures .
Advanced: How does the 2-methoxyethyl group influence reactivity in ring-opening reactions?
Answer:
The methoxyethyl group acts as an electron donor via its oxygen lone pairs, stabilizing partial positive charges during ring-opening. This effect:
- Accelerates acid-catalyzed ring-opening : Protonation at the nitrile-adjacent carbon is favored, leading to selective formation of γ-methoxy esters .
- Modifies transition states : DFT studies show reduced activation energy for nucleophilic attacks at the methoxyethyl-bearing carbon due to hyperconjugation .
Contradictory observations in kinetic vs. thermodynamic control scenarios should be analyzed via Hammett plots or Eyring equation-derived activation parameters .
Advanced: What computational tools are effective for predicting biological activity or binding interactions?
Answer:
- Docking simulations (AutoDock, Glide) : Model interactions with enzymes (e.g., cytochrome P450) using the nitrile as a hydrogen-bond acceptor .
- QSAR models : Correlate substituent effects (e.g., methoxyethyl chain length) with bioavailability or toxicity .
- MD simulations : Assess membrane permeability by tracking the compound’s partitioning into lipid bilayers .
Basic: What are the key safety protocols for handling this compound?
Answer:
- PPE : Wear nitrile gloves, safety goggles, and lab coats. Avoid latex due to nitrile incompatibility .
- Ventilation : Use fume hoods to prevent inhalation of vapors, which may cause respiratory irritation .
- Spill management : Neutralize with a 1:1:1 mixture of sand, sodium carbonate, and vermiculite. Avoid water to prevent hydrolysis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
